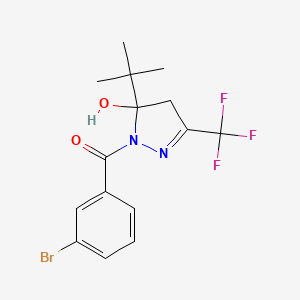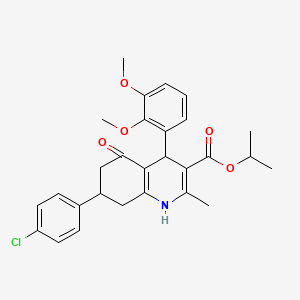
1-(3-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BTF, is a synthetic compound that has been widely studied for its potential applications in scientific research. BTF is a pyrazole-based compound that exhibits a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the formation of a stable adduct with ROS. This adduct is highly fluorescent and can be detected using a range of spectroscopic techniques. The exact nature of this adduct is still under investigation, but it is believed to involve the oxidation of the pyrazole ring.
Biochemical and Physiological Effects:
1-(3-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. These effects are believed to be related to the compound's ability to scavenge ROS and prevent oxidative damage in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its high sensitivity and selectivity towards ROS. This makes it a valuable tool for studying oxidative stress in biological systems. However, 1-(3-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is also known to exhibit some limitations, such as its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research involving 1-(3-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One promising area of research involves the development of new derivatives of 1-(3-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol with improved properties, such as increased solubility and reduced toxicity. Another area of research involves the use of 1-(3-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol as a tool for studying oxidative stress in various disease models, such as cancer and neurodegenerative diseases. Additionally, 1-(3-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol may have potential applications in the development of new diagnostic tools for the detection of ROS in biological systems.
Synthesis Methods
The synthesis of 1-(3-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves a multi-step process that begins with the reaction of 3-bromobenzoyl chloride with tert-butylamine to form the corresponding amide. This amide is then reacted with trifluoroacetic acid to form the desired pyrazole-based compound. The synthesis of 1-(3-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been optimized over the years, and several variations of the method have been reported in the literature.
Scientific Research Applications
1-(3-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 1-(3-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 1-(3-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit high sensitivity and selectivity towards ROS, making it a valuable tool for studying oxidative stress in various biological systems.
properties
IUPAC Name |
(3-bromophenyl)-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrF3N2O2/c1-13(2,3)14(23)8-11(15(17,18)19)20-21(14)12(22)9-5-4-6-10(16)7-9/h4-7,23H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFJLUWFLACGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=NN1C(=O)C2=CC(=CC=C2)Br)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromophenyl)[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-fluorophenoxy)acetyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5113657.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide](/img/structure/B5113672.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5113691.png)
![2-(methoxymethyl)-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5113692.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5113705.png)
![3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(2-methylbenzoic acid)](/img/structure/B5113708.png)
![5-[4-(dimethylamino)benzylidene]-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5113718.png)
![3,3,6,6-tetramethyl-9-[3-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5113725.png)
![4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5113729.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5113750.png)

![7-methyl-3-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5113766.png)